Triisooctyl phosphite

説明

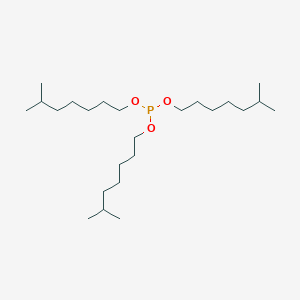

Structure

2D Structure

特性

IUPAC Name |

tris(6-methylheptyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-22(2)16-10-7-13-19-25-28(26-20-14-8-11-17-23(3)4)27-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECPGQLXYYCNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(OCCCCCC(C)C)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892236 | |

| Record name | Tris(6-methylheptyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphorous acid, triisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25103-12-2, 5406-92-8 | |

| Record name | Triisooctylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, triisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(6-methylheptyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisooctyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOOCTYLPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN4X38MJ1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Industrial Production Methodologies

Industrial-Scale Synthesis Optimization

Process Engineering Challenges: Heat Distribution and Reaction Zone Control

Effective management of heat and reaction zones is critical in the industrial production of triisooctyl phosphite (B83602) to ensure high yield, purity, and safety. The specific challenges depend on the synthetic route employed.

When using phosphorus trichloride (B1173362), the reaction with isooctyl alcohol is highly exothermic. google.com Inadequate temperature control can lead to side reactions and the formation of impurities. Industrial processes require robust cooling systems to manage the heat of reaction. The controlled, dropwise addition of phosphorus oxychloride (a related phosphorus compound) into isooctyl alcohol while maintaining the temperature below 25°C initially, followed by staged heating, is a patented method to manage the reaction's thermal profile. google.com Vigorous stirring is essential to ensure homogenous mixing and prevent localized overheating, which could otherwise lead to the formation of undesired byproducts like diethyl hydrogen phosphite in related syntheses. orgsyn.org

In the transesterification process, temperature control is crucial during the removal of the volatile byproduct (e.g., methanol (B129727) or phenol). google.com The reaction temperature is typically elevated to facilitate distillation. For example, in a catalyst-free synthesis starting from trimethyl phosphite, isooctanol is first heated, and the trimethyl phosphite is added gradually while keeping the temperature below a certain threshold (e.g., 100°C) to prevent premature evaporation. The temperature is then raised significantly (e.g., to 190-210°C) to distill off the methanol byproduct, driving the reaction equilibrium towards the formation of triisooctyl phosphite. Maintaining precise temperature control across the reactor during this stripping phase is a significant engineering challenge in large-scale batches, as temperature gradients can lead to thermal degradation of the product.

The table below summarizes typical reaction parameters that highlight the importance of temperature control in different synthetic approaches.

| Parameter | Phosphorus Trichloride Route | Transesterification (from Triphenyl Phosphite) google.com | Transesterification (from Trimethyl Phosphite) google.com |

| Initial Temp. | < 25°C (during addition) google.com | ~120°C | 75°C - 180°C (during addition) |

| Reaction Temp. | 30°C → 60°C → 90°C (staged) google.com | 120°C | 195°C - 210°C |

| Duration | 1-2 hours at each stage google.com | 3 hours | 2-4 hours |

| Key Challenge | Managing exothermic reaction | Controlled distillation of phenol (B47542) | Controlled distillation of methanol |

Advanced Distillation Techniques for High Purity Product Isolation

Achieving high purity in the final this compound product necessitates sophisticated purification techniques, primarily centered around advanced distillation methods to remove unreacted starting materials, catalysts, and byproducts.

Vacuum Distillation is the cornerstone of purification in this compound production. Following the primary reaction, the crude product contains unreacted isooctyl alcohol and potentially byproducts like phenol (from the triphenyl phosphite route) or residual catalysts. google.comepo.org Distillation under reduced pressure allows for the separation of these components at lower temperatures than would be required at atmospheric pressure, thereby minimizing thermal stress on the this compound product and preventing degradation. google.com A typical process involves an initial stripping of volatile materials, followed by distillation of the product at a very low pressure (e.g., 0.3 mm Hg) and high temperature (e.g., 161-164°C). google.com

High-Vacuum Stripping is often employed as a final polishing step. After the bulk of impurities has been removed, this technique, operating at pressures as low as 1-2 mmHg, can effectively remove the last traces of unreacted alcohol and other low-volatility impurities. This ensures the final product meets stringent purity requirements, often with impurity levels of phenolic compounds reduced to below 100 ppm.

Co-distillation represents another advanced technique, particularly relevant in transesterification reactions. In the synthesis of related compounds like triethyl phosphite, a continuous process can be employed where an excess of the volatile alcohol (ethanol) is used. google.com The ethanol (B145695) co-distills with the triethyl phosphite product, effectively removing it from the non-volatile byproducts (like sodium phenate catalyst and phenol). google.comgoogle.com The principle can be applied to this compound synthesis, where the controlled removal of the methanol- or phenol-containing distillate drives the reaction forward while separating the product. The collected distillate, a mixture of the volatile alcohol and byproduct, can then be separated, and the components recycled. epo.orggoogle.com

The table below outlines parameters for various distillation techniques used in phosphite ester purification.

| Distillation Technique | Purpose | Typical Pressure | Typical Temperature | Reference |

| Vacuum Distillation | Removal of liberated phenol | 9-10 mm Hg | 75-90°C | google.com |

| Product Distillation | Isolation of final product | 0.3 mm Hg | 161-164°C | google.com |

| High-Vacuum Stripping | Final purification (trace alcohol removal) | 1-2 mm Hg | 190-200°C | |

| Co-distillation | Continuous product removal from reaction mixture | Atmospheric or Reduced | Varies with components | google.comgoogle.com |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions

The oxidation of triisooctyl phosphite (B83602) is a significant reaction, converting the phosphite (P(III)) ester into a phosphate (B84403) (P(V)) ester. This process is central to its function as an antioxidant in polymer systems. life-trialkyl.eu

Triisooctyl phosphite can be oxidized to the corresponding triisooctyl phosphate. This conversion typically involves reaction with various oxidizing agents under specific conditions. Common reactants include oxygen (from air) and hydrogen peroxide. google.com The reaction with oxygen or air is generally conducted at elevated temperatures, with reaction times ranging from one to forty hours. google.com For industrial processes, temperatures between 50°C and 150°C are often preferred to avoid decomposition and unwanted side reactions that can occur at temperatures above 200°C. google.com

Table 1: Reactants and Conditions for Oxidation of this compound

| Oxidizing Agent | Catalyst | Temperature Range | Reaction Time | Reference |

| Oxygen / Air | None / Organic Peroxides | 50°C - 150°C | 1 - 40 hours | google.com |

| Hydrogen Peroxide | Organic Peroxides | Elevated Temperatures | Not Specified | google.com |

Note: The table is interactive. You can sort the columns by clicking on the headers.

The primary antioxidant mechanism of this compound involves its ability to decompose hydroperoxides, which are formed during the oxidative degradation of polymeric materials. This action prevents the propagation of free-radical chain reactions that lead to material breakdown. The phosphite is sacrificially oxidized to phosphate in the process. life-trialkyl.eu

The aerobic oxidation can be represented by the following general reaction:

2 (C₈H₁₇O)₃P + O₂ → 2 (C₈H₁₇O)₃PO

This reaction can be slow, but its rate is significantly increased by the use of catalysts. Organic peroxides, such as dibenzoyl peroxide, can act as catalysts for the oxidation of phosphites by oxygen. google.com In a catalyzed system, the phosphite is mixed with the peroxide catalyst in the presence of oxygen. google.com The reaction is typically agitated to ensure good mixing and heat transfer. google.com The completion of the reaction is determined by analyzing the consumption of oxygen and the quantitative conversion of the phosphite to the phosphate. google.com

Hydrolysis Reactions

This compound is susceptible to hydrolysis, a reaction that can impact its performance and stability, particularly in humid environments. uma.ac.idpsgraw.com

In the presence of water or moisture, this compound hydrolyzes to produce phosphorous acid and isooctanol. The reaction proceeds via nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the phosphorus-oxygen-carbon bonds.

(C₈H₁₇O)₃P + 3 H₂O → H₃PO₃ + 3 C₈H₁₇OH

This reaction can occur readily and is a key consideration for the storage and handling of the compound. psgraw.com

The hydrolytic stability of phosphite esters is influenced by several factors, primarily the steric and electronic nature of the alkoxy groups attached to the phosphorus atom. life-trialkyl.eu

Steric Effects: Increasing the steric hindrance around the phosphorus atom generally improves hydrolytic stability. life-trialkyl.eu The bulky isooctyl groups in this compound provide significant steric shielding, making it more resistant to hydrolysis compared to phosphites with smaller alkyl groups like triethyl phosphite. life-trialkyl.eupsgraw.com Generally, liquid phosphites are considered more stable than solid forms due to a reduced surface area available for moisture absorption. psgraw.com

Electronic Effects: The rate of hydrolysis for trialkyl phosphites typically decreases as the molecular weight of the alcohol substituent increases. psgraw.com These esters are relatively stable in neutral or alkaline conditions but are rapidly hydrolyzed by acids. psgraw.com

Table 2: General Comparison of Hydrolytic Stability in Phosphites

| Phosphite Type | Steric Hindrance | Relative Hydrolytic Stability | Key Factors | Reference |

| Small Alkyl (e.g., Triethyl) | Low | Low | Less shielding of phosphorus atom. | psgraw.com |

| Bulky Alkyl (e.g., Triisooctyl) | High | Moderate to High | Large isooctyl groups hinder water access. | life-trialkyl.eu |

| Aryl (e.g., Triphenyl) | Moderate | Varies | Electronic effects of the aryl group play a significant role. | life-trialkyl.eu |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Substitution Reactions

This compound can participate in substitution reactions where its isooctoxy groups are displaced by other nucleophiles. These reactions are important for synthesizing other phosphorus-containing compounds. Nucleophiles such as alcohols, amines, and thiols can react with this compound under mild conditions.

A key example of a substitution reaction is transesterification, where an alcohol reacts with the phosphite to exchange alkoxy groups. For instance, reacting triphenyl phosphite with isooctanol is a common method for synthesizing this compound itself, displacing phenol (B47542). google.com

Furthermore, this compound is utilized in specific organic synthesis reactions. It has been used to prepare trans-cyclooctene (B1233481) from trans-1,2-cyclooctene thiocarbonate. orgsyn.orgscribd.com This reaction involves the phosphite attacking the sulfur atom, leading to the elimination of the thiocarbonate group and the formation of a double bond, illustrating its utility in deoxygenation and desulfurization-type reactions. orgsyn.org

Nucleophilic Substitution at the Phosphorus Center

The phosphorus(III) center in this compound is electrophilic and susceptible to attack by nucleophiles. This results in the displacement of one or more isooctoxy groups in a nucleophilic substitution reaction. The general mechanism involves the formation of a transient pentacoordinate phosphorus intermediate, which then collapses, expelling an isooctoxide anion as the leaving group. The bulky isooctyl groups can sterically hinder the approach of the nucleophile, which can make it less reactive than smaller trialkyl phosphites life-trialkyl.eu. However, these reactions readily proceed with a variety of nucleophiles, often under mild conditions .

A prominent example of this reactivity is the transesterification reaction. This process is not only a key transformation of this compound but also a principal method for its synthesis. For instance, this compound can be synthesized by reacting a more volatile phosphite, like triphenyl phosphite or trimethyl phosphite, with isooctanol google.com. In this equilibrium-driven reaction, the more volatile alcohol (phenol or methanol) is distilled off to drive the reaction to completion, yielding the desired this compound google.com.

Reactivity with Alcohols, Amines, and Thiols

This compound's reactivity extends to a range of common nucleophiles, including alcohols, amines, and thiols, leading to the formation of new phosphorus compounds.

Alcohols: As mentioned, this compound can undergo transesterification with other alcohols. This reaction is typically catalyzed by either a base or an acid, or can be driven thermally. The reaction of triphenyl phosphite with isooctanol, for example, can be effectively catalyzed by sodium metal or basic amines at elevated temperatures to produce this compound google.com.

Amines: The reaction with primary or secondary amines can lead to the formation of aminophosphites or phosphoramidites, where one or more isooctoxy groups are replaced by an amino group. These reactions are crucial for synthesizing various organophosphorus compounds. Patents have described the interaction of this compound with aliphatic amines in the context of forming more complex additives for lubricants googleapis.com.

Thiols: this compound is known to react with sulfur-containing compounds. For instance, it can be used in desulfurization reactions, such as the stereospecific conversion of a trans-1,2-cyclooctene thiocarbonate to trans-cyclooctene, demonstrating its affinity for sulfur orgsyn.org. The reaction with thiols can lead to the formation of phosphorothioites, although these pathways are often part of more complex reaction schemes.

The table below summarizes typical conditions for the substitution of a phosphite ester with various nucleophiles to form this compound, illustrating the general principles of its reactivity.

| Nucleophile | Substrate | Catalyst/Conditions | Product | Reference |

| Isooctanol | Triphenyl Phosphite | Sodium Metal, 120°C, 3 hours | This compound | google.com |

| Isooctanol | Triphenyl Phosphite | Monododecyl Amine, 100°C, 6 hours | This compound | google.com |

| Isooctanol | Trimethyl Phosphite | Thermal, 190-200°C, Vacuum | This compound |

Other Significant Chemical Transformations

Beyond direct substitution at the phosphorus center, this compound engages in other important chemical transformations, notably reactions involving sulfur and its function as a ligand in coordination chemistry.

Sulfurization Reactions and Thiophosphate Formation Pathways

This compound can be readily converted to its corresponding thiophosphate, O,O,O-triisooctyl phosphorothioate. This transformation is a type of oxidation-addition reaction where the phosphorus(III) center is oxidized to phosphorus(V). The most common method for this sulfurization involves reacting the phosphite with elemental sulfur google.com. The reaction is typically exothermic and proceeds by the nucleophilic attack of the phosphorus lone pair on the sulfur atom.

This pathway is a general and efficient method for the synthesis of thiophosphates from phosphites researchgate.net. The resulting triisooctyl thiophosphate finds applications, for example, as an antiwear additive in lubricating oils googleapis.com.

The table below outlines a representative pathway for this transformation.

| Reactant | Reagent | Typical Conditions | Product | Reference |

| This compound | Elemental Sulfur (S₈) | Moderate heating, neat or in an inert solvent | O,O,O-Triisooctyl Phosphorothioate | google.com |

Electron Donor Properties and Ligand Interactions

The lone pair of electrons on the phosphorus atom allows this compound to function as a Lewis base, or more specifically, as a ligand in transition metal coordination chemistry libretexts.org. Phosphite ligands are neutral, two-electron donors ilpi.com.

The bonding in phosphite-metal complexes is generally understood through the Dewar-Chatt-Duncanson model. It involves:

σ-donation: The ligand donates its lone pair of electrons to an empty orbital on the metal center.

π-acceptance (back-bonding): The metal back-donates electron density from a filled d-orbital into empty σ* (P-O) antibonding orbitals of the phosphite ligand.

Compared to trialkylphosphines, trialkyl phosphites like this compound are generally considered to be weaker σ-donors and stronger π-acceptors due to the electronegative oxygen atoms withdrawing electron density from the phosphorus center ilpi.com.

The steric bulk of a phosphite ligand is a critical factor in the stability and reactivity of its metal complexes ilpi.com. This is often quantified by the Tolman cone angle (θ) wikipedia.org. While a specific value for this compound is not readily published, the presence of three large, branched isooctyl groups means it is a sterically demanding ligand. This large size can influence the coordination number of the metal center and the reaction rates of the resulting complex life-trialkyl.euilpi.com. For comparison, smaller phosphites like trimethyl phosphite, P(OMe)₃, have a cone angle of 107° ilpi.com. The bulky nature of this compound is exploited in applications such as PVC stabilization, where its size contributes to better performance and hydrolytic stability life-trialkyl.eu. The formation of complexes with various metals, including ruthenium and osmium, has been noted for analogous triaryl phosphites rsc.org. Characterization of such complexes often relies on techniques like ³¹P NMR spectroscopy, where the coordination of the phosphite to a metal center results in a significant shift in the phosphorus signal researchgate.net.

Mechanistic Insights into Functional Performance

Antioxidant Mechanisms in Polymer Systems

The antioxidant action of triisooctyl phosphite (B83602) involves a multi-faceted approach to interrupt the auto-oxidation cycle of polymers. It primarily acts as a peroxide decomposer and, to a lesser extent, as a radical scavenger, converting potentially harmful species into stable, non-radical products.

The principal mechanism by which triisooctyl phosphite and other phosphite antioxidants stabilize polymers is through the decomposition of hydroperoxides (ROOH). These hydroperoxides are key intermediates in the oxidative degradation of polymers, and their decomposition into radical species is a major propagation step in the degradation chain reaction.

This compound intervenes by reducing hydroperoxides to non-radical alcohols (ROH) in a stoichiometric, non-radical ionic reaction. researchgate.netpsu.edu In this process, the trivalent phosphorus (P³⁺) in the phosphite is oxidized to its pentavalent state (P⁵⁺), forming a stable phosphate (B84403) ester. psu.eduvinatiorganics.com This sacrificial mechanism effectively removes hydroperoxides before they can thermally decompose into aggressive alkoxy (RO•) and hydroxyl (•OH) radicals. vinatiorganics.com

The general reaction is as follows: P(OR)₃ + R'OOH → (O=)P(OR)₃ + R'OH

While this is the main pathway, the significance of this mechanism during high-temperature processing (above 100°C) has been debated, as hydroperoxides can also undergo rapid thermal decomposition without an antioxidant. researchgate.netpsu.edu However, the phosphite-driven decomposition remains crucial for preventing the formation of radical species and is considered highly important for stabilization at thermal oxidation temperatures. researchgate.netpsu.edu

Table 1: Hydroperoxide Decomposition by this compound

| Reactant | Product(s) | Mechanism Type | Key Outcome |

| This compound (P³⁺) | Triisooctyl Phosphate (P⁵⁺) | Ionic Reduction-Oxidation | Sacrificial conversion to stable phosphate |

| Polymer Hydroperoxide (ROOH) | Alcohol (ROH) | Non-radical decomposition | Prevention of radical species formation |

In addition to decomposing hydroperoxides, this compound can also interact with free radicals, although its efficiency and the nature of this interaction depend on its chemical structure. It can react with peroxy radicals (ROO•), which are key propagators in the oxidation cycle. This interaction leads to the formation of a phosphoranyl radical.

However, for simple aliphatic phosphites like this compound, the subsequent reactions can be complex. The reaction with alkoxy (RO•) and alkylperoxy (ROO•) radicals can lead to the formation of alkyl radicals. cnrs.fr These newly formed alkyl radicals may then continue to propagate the polymer chain oxidation, making this pathway a less efficient termination step compared to that of other antioxidant types like hindered phenols or even hindered aromatic phosphites. researchgate.netpsu.educnrs.fr Therefore, while radical scavenging occurs, this compound is primarily valued for its potent hydroperoxide decomposition activity. cnrs.fr

The specific structure of the alkyl groups in a phosphite antioxidant has a profound impact on its performance, including its efficacy, stability, compatibility with the polymer matrix, and volatility.

Steric Hindrance: Bulkier alkyl groups, like the isooctyl groups in this compound, generally provide better stabilization. Increased steric hindrance around the phosphorus atom enhances the hydrolytic stability of the phosphite, making it more resistant to degradation by moisture, especially under acidic conditions. life-trialkyl.eu However, excessive hindrance can sometimes reduce the reactivity of the phosphite with hydroperoxides. life-trialkyl.eu

Molecular Weight and Polarity: The long, hydrophobic isooctyl chains contribute to a high molecular weight and low polarity. This structure ensures good compatibility with hydrophobic polymers like polyolefins and reduces the additive's volatility during high-temperature processing. life-trialkyl.eu Higher molecular weight also slows down migration, reducing the likelihood of the additive "blooming" or exuding to the polymer surface over time. life-trialkyl.eu

Electronic Effects: The electron-donating nature of the alkyl groups can influence the reactivity of the phosphorus center, modulating its effectiveness as a reducing agent for hydroperoxides. nih.gov Unlike aromatic phosphites, which can be designed to terminate radical chains via the formation of stable phenoxyl radicals, aliphatic phosphites like this compound lack this specific chain-terminating capability. researchgate.netcnrs.fr

Table 2: Effect of Alkyl Group Structure on Phosphite Properties

| Structural Feature | Influence on Performance | Rationale |

| High Steric Hindrance | Increased hydrolytic stability | Physically shields the phosphorus atom from water molecules. life-trialkyl.eu |

| High Molecular Weight | Reduced volatility and migration | Lower vapor pressure and slower diffusion within the polymer matrix. life-trialkyl.eu |

| Aliphatic Nature | Good compatibility in polyolefins | Hydrophobic chains mix well with non-polar polymer chains. life-trialkyl.eu |

| Aliphatic Nature | Lacks chain-terminating radical scavenging | Radical reactions can produce other propagating alkyl radicals. cnrs.fr |

Polymer Stabilization Mechanisms

This compound is widely used as a stabilizer in a range of polymers, including polyvinyl chloride (PVC), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and styrene-butadiene rubber (SBS). specialchem.com Its role is critical during melt processing and contributes to the finished product's resistance to degradation.

During polymer processing techniques such as extrusion and injection molding, polymers are subjected to high temperatures and mechanical shear, which can initiate thermal and oxidative degradation. This compound is a key processing stabilizer that prevents the decomposition of the polymer under these harsh conditions. scribd.com By efficiently decomposing hydroperoxides that form, it prevents chain scission and cross-linking reactions, thereby preserving the polymer's molecular weight and melt flow characteristics. google.com This stabilization helps maintain the mechanical properties of the polymer and allows for better processability. scribd.com In PVC, it also plays a role by reacting with hydrogen chloride (HCl), a byproduct of PVC degradation, which further stabilizes the polymer.

One of the most visible signs of polymer degradation is discoloration, often yellowing. This is caused by the formation of chromophoric groups resulting from oxidative reactions. This compound is highly effective at preventing this discoloration. google.com By interrupting the initial stages of oxidation, it inhibits the formation of these color bodies, resulting in a product with better initial color and color stability over time. scribd.com While it is a poor stabilizer against embrittlement on its own, it works synergistically with primary antioxidants (like hindered phenols) and other stabilizers to provide comprehensive protection against discoloration, embrittlement, and loss of mechanical properties. google.com

Catalytic and Ligand Functionality Mechanisms

The phosphorus atom in this compound possesses a lone pair of electrons and vacant d-orbitals, allowing it to function both as a Lewis base (electron donor) and a π-acceptor. This dual electronic nature makes it a versatile ligand in homogeneous catalysis and a potential component in heterogeneous catalyst systems.

In the field of olefin polymerization, particularly with Ziegler-Natta (Z-N) catalysts, compounds known as electron donors are critical for controlling catalyst performance. These electron donors are typically classified as internal donors (added during catalyst synthesis) or external donors (added along with the cocatalyst during polymerization). Although compounds like phthalates, ethers, and silanes are more commonly cited, phosphites such as this compound are also recognized as potential external electron donors. nih.gov

As a Lewis base, this compound can coordinate to the active metal centers or the MgCl₂ support, influencing the propylene (B89431) monomer's coordination and subsequent insertion into the polymer chain. While patents list TIOP as a potential electron donor, specific performance data detailing its efficacy compared to state-of-the-art silane (B1218182) donors is not prevalent in open literature, suggesting its application in this specific role may be limited or proprietary. epo.org

Table 2: General Role of External Electron Donors in Ziegler-Natta Catalysis

| Electron Donor Type | Common Examples | General Effect on Polymerization |

| Alkoxysilanes | Dicyclopentyldimethoxysilane (DCPDMS) | High stereoselectivity (isotacticity), moderate impact on activity. |

| Ethers | 2,2-diisobutyl-1,3-dimethoxypropane | Good stereoselectivity, can increase catalyst activity. |

| Phthalates | Diisobutyl phthalate (B1215562) (DIBP) | Traditionally used as internal donors, influence active site formation. |

| Phosphites | This compound | Listed as potential external donors; expected to modify active sites via Lewis base coordination to enhance stereoselectivity. |

In homogeneous catalysis, this compound serves as a ligand, directly coordinating to a soluble transition metal center to form a catalytically active complex. Phosphite ligands are widely used in industrial processes such as hydroformylation, where an alkene is converted to an aldehyde. google.com

The coordination of TIOP to a metal (e.g., Rhodium) involves two key electronic interactions:

σ-Donation: The lone pair of electrons on the phosphorus atom is donated to a vacant d-orbital on the metal center, forming a sigma (σ) bond.

π-Acceptance (Back-bonding): The metal can donate electron density from a filled d-orbital back into an empty σ* (anti-bonding) orbital of the phosphorus-oxygen bonds. This π-acceptance is a crucial feature of phosphite ligands.

This combination of σ-donation and strong π-acceptance modulates the electron density at the metal center, influencing its reactivity and selectivity. The bulky isooctyl groups also provide a specific steric environment around the metal, which can direct the approach of substrates and control the regioselectivity of the reaction (e.g., the ratio of linear to branched aldehydes in hydroformylation). In many catalytic systems, such as rhodium-catalyzed hydroformylation, the active species is a trigonal bipyramidal complex, for example, [Rh(H)(CO)₂(P(OR)₃)₂]. rsc.org An excess of the phosphite ligand is often required in the reaction medium to maintain the stability of the catalyst and prevent its deactivation via aggregation or decomposition. google.com

Beyond its role as a stabilizer or co-catalyst, this compound can also function as a potent, reversible inhibitor in certain catalytic systems. A prime example is its use in frontal ring-opening metathesis polymerization (FROMP). FROMP employs highly active Grubbs-type ruthenium catalysts to rapidly polymerize monomers like dicyclopentadiene. A major challenge is the limited "pot life" of the resin, as the high catalyst activity leads to premature polymerization.

Alkyl phosphites, including this compound and its analogs, are used as inhibitors to dramatically extend this pot life. The inhibitory mechanism is based on a temperature-dependent coordination equilibrium.

At Room Temperature (Inhibited State): The phosphite ligand, being a good electron donor, readily coordinates to the vacant site on the ruthenium catalyst. This coordination occupies the site needed for the monomer to bind, effectively shutting down the catalyst's activity and preventing polymerization.

At Elevated Temperature (Active State): Upon heating (e.g., by a thermal trigger to initiate the front), the dissociation of the phosphite ligand becomes entropically favored. The phosphite detaches from the ruthenium center, exposing the active site. The monomer can then coordinate and polymerization proceeds rapidly.

This reversible inhibition allows for the formulation of stable, one-part resin systems that can be stored for extended periods but polymerized on demand with a thermal stimulus. The concentration and the steric bulk of the phosphite inhibitor can be precisely tuned to control the pot life and the frontal velocity of the polymerization.

Table 3: Effect of Alkyl Phosphite Inhibitors on FROMP of Dicyclopentadiene (DCPD)

| Inhibitor Type | Inhibitor/Catalyst Ratio | Pot Life (hours) | Frontal Velocity (cm/min) |

| None | 0:1 | < 0.1 | > 10 |

| Tributyl Phosphite | 1:1 | ~5 | ~4.5 |

| This compound (Typical) | 1:1 | 10 - 30+ | 1 - 3 |

| Triphenylphosphine | 1:1 | < 1 | ~6 |

Data is illustrative and compiled from typical findings in ROMP inhibition studies. Actual values depend on specific catalyst and monomer grades.

Applications in Advanced Materials Science and Polymer Systems

Polyvinyl Chloride (PVC) Stabilization

Triisooctyl phosphite (B83602) is extensively utilized as a co-stabilizer and plasticizer in the production of polyvinyl chloride (PVC). specialchem.com Its primary role is to enhance the thermal stability of PVC, which is notoriously susceptible to degradation at the elevated temperatures required for processing. researchgate.net

Enhancing Thermal Stability and Processing Performance

During the processing of PVC, high temperatures can initiate a degradation process known as dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chains. This process leads to the formation of conjugated double bonds, resulting in severe discoloration (from yellow to black) and a deterioration of mechanical properties. researchgate.net Triisooctyl phosphite helps to mitigate this degradation through several mechanisms.

As a phosphite ester, TIOP can react with and neutralize the released HCl, a key catalyst in the PVC degradation cascade. This reaction prevents the autocatalytic breakdown of the polymer. Furthermore, TIOP functions as a hydroperoxide decomposer. amfine.com Hydroperoxides are unstable species formed during the oxidation of the polymer, and their decomposition can generate free radicals that propagate further degradation. TIOP converts these hydroperoxides into more stable, non-radical products, thereby interrupting the degradation chain. vinatiorganics.com This stabilization effect is crucial for maintaining the integrity of the PVC during melt processing operations such as extrusion and injection molding. amfine.com The addition of TIOP can also improve the processing performance by acting as a lubricant and preventing the polymer from sticking to processing equipment. google.com

The effectiveness of TIOP in enhancing the thermal stability of PVC is often evaluated by measuring the "oven aging" or "thermal stability time," which is the time until significant discoloration or degradation occurs at a specific temperature.

Table 1: Effect of this compound on the Thermal Stability of PVC

This table is illustrative and based on typical performance data. Actual values can vary depending on the specific PVC formulation and processing conditions.

| PVC Formulation | Stabilizer System | Oven Aging Time at 180°C (minutes) | Color Hold |

|---|---|---|---|

| Control (No Phosphite) | Primary Stabilizer (e.g., Metal Soap) | 30 | Poor |

| Formulation A | Primary Stabilizer + this compound | 60 | Good |

Impact on Material Properties and Long-Term Durability

The stabilizing action of this compound directly translates to improved material properties and enhanced long-term durability of PVC products. By preventing the degradation of the polymer backbone, TIOP helps to maintain the mechanical strength, flexibility, and electrical properties of the final product. alibaba.com This is particularly critical for applications where long-term performance is essential, such as in construction materials, wire and cable insulation, and automotive components. alibaba.comepo.org

Degradation of PVC not only leads to discoloration but also to embrittlement, making the material prone to cracking and failure. researchgate.net The presence of TIOP as a stabilizer helps to preserve the plasticizers within the PVC matrix, which are responsible for its flexibility. researchgate.net By preventing the chemical reactions that lead to the loss of plasticizers and the cross-linking of polymer chains, TIOP contributes significantly to the extended lifespan and reliable performance of PVC articles. researchgate.net Research has shown that the degradation process, which involves the elimination of HCl and the formation of conjugated polyenes, is a primary cause of visible discoloration, stickiness, and cracking in aged PVC. researchgate.net The use of effective stabilizers like TIOP is crucial to counteract these effects.

Polyolefin Stabilization (e.g., Polypropylene)

This compound is also an effective stabilizer for polyolefins, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). specialchem.comspecialchem.com In these polymers, TIOP functions primarily as a processing stabilizer, protecting the material from degradation caused by heat and shear during extrusion and molding processes. amfine.comresearchgate.net

Resistance to Embrittlement and Melt Viscosity Control

During the high-temperature processing of polyolefins, thermo-oxidative degradation can lead to chain scission or cross-linking of the polymer chains. Chain scission results in a decrease in molecular weight and a corresponding reduction in melt viscosity, which can negatively impact the processing and final properties of the material. google.com Conversely, cross-linking can lead to an increase in melt viscosity and the formation of gels, also detrimental to processing and product quality.

This compound, often used in synergy with a primary phenolic antioxidant, plays a crucial role in preventing these degradation pathways. amfine.comvinatiorganics.com The phenolic antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides, which are key intermediates in the oxidation process. vinatiorganics.comtappi.org This synergistic combination is highly effective in maintaining the melt viscosity of the polymer during processing, ensuring consistent and predictable flow behavior. researchgate.net By preventing the degradation that leads to embrittlement, TIOP contributes to the toughness and impact resistance of the final polyolefin product. google.com

Table 2: Influence of this compound on Polypropylene Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten polymer. A stable MFI indicates good processing stability. This table is for illustrative purposes.

| Polypropylene Formulation | Stabilizer System | MFI after 1st Extrusion (g/10 min) | MFI after 5th Extrusion (g/10 min) | % Change in MFI |

|---|---|---|---|---|

| Unstabilized | None | 3.0 | 8.5 | +183% |

Retention of Color and Mechanical Properties during Aging

The stabilizing effect of this compound extends beyond the processing phase to the long-term aging of polyolefin products. By minimizing the initial degradation during manufacturing, TIOP helps to ensure that the material starts its service life with optimal properties. This initial quality is critical for long-term performance.

Application in Other Polymer Systems and Composites

The utility of this compound as a stabilizer is not limited to PVC and polyolefins. It is also employed in a variety of other polymer systems and composite materials. These include:

Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) and Styrene-Butadiene-Styrene (SBS): TIOP is used as an antioxidant and anti-aging agent in these styrenic copolymers, helping to preserve their color and mechanical properties. specialchem.comspecialchem.com

Rubbers: In the rubber industry, TIOP can enhance the resistance of materials to heat, ozone, and flex cracking. ontosight.ai

Engineering Plastics and Polyurethanes: Liquid alkyl phosphites like TIOP are used as process stabilizers in various engineering plastics and polyurethanes. amfine.com

Composite Materials: In composite materials, where a polymer matrix is reinforced with fibers or fillers, TIOP can be incorporated into the polymer matrix to enhance its thermal stability during processing and service life. This is particularly important in composites that are subjected to elevated temperatures during their application.

The high molecular weight and low volatility of this compound make it suitable for use in high-temperature applications across these various polymer systems. ontosight.ai Its liquid form also allows for easy incorporation into polymer melts and formulations.

Chlorinated Polymers and Specialized Plastics

This compound is widely recommended and utilized as a secondary stabilizer in chlorinated polymers, most notably in polyvinyl chloride (PVC). specialchem.comalfa-chemistry.comgoogle.com During the processing and degradation of PVC, hydrogen chloride (HCl) is released, which can catalyze further degradation. TIOP demonstrates a key function by scavenging this released HCl. google.com This reaction helps to prevent discoloration and maintain the thermal stability of the polymer.

Beyond PVC, its application extends to other plastics where it acts as an anti-aging agent, including polyethylene (PE), polypropylene (PP), acrylonitrile butadiene styrene (ABS), and styrene-butadiene-styrene (SBS). specialchem.com It is also used as a stabilizer for other specialized plastics such as acrylics, nylon, and unsaturated polyesters. alfa-chemistry.com The inclusion of phosphite esters like TIOP in PVC formulations can be so effective that they can partially or fully replace traditional mixed metal heat stabilizers that often contain heavy metals. google.com This is achieved by selecting the appropriate phosphite and optimizing the level of zinc co-stabilizers in the formulation. google.com

Table 1: Effect of Phosphite Stabilizer on PVC Heat Stability

This table illustrates the synergistic effect of using phosphite esters with other stabilizers in a flexible PVC formulation subjected to heat testing.

| Formulation Component | Concentration (phr) | Observation at 50 min | Final Char Time (minutes) |

|---|---|---|---|

| Base PVC Formulation | - | Significant Discoloration | < 60 |

| PVC + Phosphite Ester (e.g., C10 bisphenol A phosphite) | 2.0 | Minimal Color Change | > 120 |

Data adapted from research on phosphite ester performance in PVC stabilization. google.com

Incorporation into Resin Additive Compositions for Property Enhancement

This compound is incorporated into various resin additive compositions to enhance the final properties of the materials. specialchem.com It functions as a chelator, which means it can form complexes with metal ions that might otherwise catalyze degradation reactions within the polymer matrix. specialchem.com This chelating action, combined with its primary antioxidant function, provides a synergistic stabilization effect. google.com

In epoxy resin systems, phosphite esters are used to prevent the formation of a thick, resinified skin that can develop on the surface when the resin is exposed to air, particularly in the presence of moisture. google.com The hydrolysis of phosphite esters can be a concern, but formulating them with specific nitrogen-containing compounds can enhance their hydrolytic stability, ensuring they remain effective within the resin composition without precipitating out. google.com Its compatibility with a wide range of organic solvents and other polymer additives makes it a versatile choice for creating stable, high-performance resin formulations. google.com

Role in Lubricant Formulations

Oxidation Prevention in Diverse Lubricant Systems

The primary role of this compound in lubricants is to act as an antioxidant, improving the thermal stability of the oil. ontosight.ai Lubricating oils are subjected to high temperatures and oxidative stress during operation, which can lead to degradation, viscosity increase, and the formation of sludge and deposits. TIOP helps to mitigate these effects by preventing the oxidation of the lubricant base stock.

It is often used in conjunction with other antioxidants, such as phenolic or amine-type antioxidants, to provide a comprehensive protective package. epo.orggoogle.com The effectiveness of such a system was demonstrated in a thin film residue test on a lubricant composition for high-temperature use, where the formulation containing an antioxidant package maintained fluidity for a longer period compared to the base oil alone. google.com

Table 2: Lubricant Performance in High-Temperature Thin Film Test

This table shows the results of a fluidity evaluation for a high-temperature lubricant composition after a thin film residue test.

| Lubricant Composition | Antioxidant Content (% by weight) | Fluidity after Test |

|---|---|---|

| Base Oil (Aromatic Ester & α-Olefin Oligomer) | 0 | No Fluidity (Solidified) |

| Formulated Lubricant with Antioxidant Package | 0.1 - 10.0 | Fluidity Maintained |

Data derived from studies on lubricant compositions for high-temperature applications. google.com

Performance Enhancement in Tribological Contexts

Beyond oxidation control, this compound contributes to the tribological performance of lubricants, which relates to friction, wear, and lubrication between moving surfaces. googleapis.com It is used as an anti-wear and anti-friction additive. alfa-chemistry.com Phosphorus-based additives like TIOP function by forming a protective tribofilm on metal surfaces under boundary lubrication conditions. researchgate.net This film acts as a barrier to prevent direct metal-to-metal contact, thereby reducing wear and friction. researchgate.net

Research into the tribological performance of lubricants with phosphorus-based additives has shown significant improvements. For instance, studies have demonstrated that specially formulated oils containing phosphorus additives can reduce the friction coefficient and substantially decrease wear volume compared to standard commercial oils, particularly under demanding conditions. researchgate.net This enhancement is attributed to the formation of a durable anti-wear or insulating tribolayer on the interacting surfaces. researchgate.net Its inclusion in transmission fluids and other lubricants helps to improve friction performance and prolong the operational life of mechanical components. google.comjustia.com

Environmental Behavior and Fate Studies

Hydrolytic Degradation in Aqueous Environments

Triisooctyl phosphite (B83602) is a colorless liquid that is insoluble in water. chemicalbook.com However, like other phosphite esters, it is susceptible to hydrolysis, a chemical breakdown process involving water that is central to its environmental transformation. life-trialkyl.eu

In the presence of water or moisture, Triisooctyl phosphite undergoes hydrolysis, a reaction that breaks the ester bonds. The primary products of this degradation are phosphorous acid and isooctanol.

| Compound | Hydrolysis Products | Reported Half-Life | Conditions | Source |

|---|---|---|---|---|

| This compound | Phosphorous acid, Isooctanol | Described as "slow" or "very slowly" | Aqueous environments | chemicalbook.com |

| Triisodecyl phosphite (Analogue) | Isodecanol, Phosphorous acid | ~17 hours | pH 7, 23°C | |

| Triethyl phosphite (Analogue) | Ethanol (B145695), Diethyl phosphite | Complete hydrolysis in 20 minutes | pH 7 | oecd.org |

The slow but steady hydrolysis of this compound is a key factor limiting its persistence in aquatic ecosystems. Persistence refers to the length of time a chemical remains in the environment before being broken down. Although the compound has a very high octanol-water partition coefficient (LogP or Log Kow) of approximately 8.91, which would typically suggest a high potential for bioaccumulation, its susceptibility to hydrolysis mitigates this potential. chem960.com Because the parent compound degrades, its ability to persist and accumulate in the tissues of living organisms is limited. For some rapidly hydrolyzing phosphites, the bioconcentration factor (BCF) cannot even be measured experimentally due to the instability of the compound in water. oecd.org

Methodologies for Environmental Fate Assessment

To predict how a chemical like this compound will behave upon release into the environment, scientists use specialized assessment methodologies, including fugacity models and aquatic exposure scenarios. publications.gc.canih.gov

Fugacity-based multimedia models are tools used to estimate the environmental distribution of a chemical. publications.gc.canih.gov These models, such as the Level III fugacity model, use a chemical's fundamental physical-chemical properties to predict where it will partition—in air, water, soil, or sediment. publications.gc.cacanada.ca The model assumes a steady state where the chemical input rate is balanced by removal processes like degradation and advection (movement with a current). publications.gc.ca

Key input parameters for these models include water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow). nih.gov For this compound, these properties steer the model's predictions. Aquatic exposure scenarios are also used to calculate a Predicted Environmental Concentration (PEC) resulting from a specific release, such as from an industrial facility. publications.gc.ca

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₅₁O₃P | ontosight.ai |

| Water Solubility | Insoluble | chemicalbook.com |

| Vapor Pressure | ~0.0 mmHg at 25°C | chem960.com |

| LogP (Octanol-Water Partition Coefficient) | 8.91 | chem960.com |

The physical-chemical properties of this compound strongly indicate its likely environmental distribution. Its extremely low water solubility and very high LogP value (8.91) mean that it has a strong affinity for organic matter and fatty substances over water. chemicalbook.comchem960.com Its vapor pressure is negligible, suggesting it is not volatile and will not partition significantly into the atmosphere. chem960.com

When these properties are entered into a fugacity model, the predicted outcome is that this compound will predominantly partition into soil and sediment. If released into water, it would quickly adsorb to suspended organic particles and settle into the sediment. If released onto land, it would bind tightly to soil particles, with limited potential for leaching into groundwater due to its insolubility in water. Therefore, soil and sediment are the primary environmental compartments, or sinks, for this compound.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for the detailed characterization of triisooctyl phosphite (B83602). They allow for the non-destructive analysis of its structure, the identification of its oxidation state, and the tracking of chemical changes over time, such as those occurring during degradation.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and highly effective tool for the characterization of organophosphorus compounds like triisooctyl phosphite. This technique is particularly powerful due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, which generally results in sharp and easily interpretable spectra. oxinst.com

The chemical shift (δ) in a ³¹P NMR spectrum is highly indicative of the electronic environment and coordination number of the phosphorus atom. For this compound, which contains a phosphorus(III) center, the characteristic chemical shift typically appears in a specific region of the spectrum. While the exact value can be influenced by the solvent and concentration, phosphites generally exhibit chemical shifts in the range of approximately +130 to +140 ppm relative to an external standard of 85% phosphoric acid. slideshare.net

A key application of ³¹P NMR is the monitoring of oxidation. This compound can be oxidized to the corresponding phosphate (B84403), triisooctyl phosphate, where the phosphorus atom is in a P(V) oxidation state. This change in oxidation state leads to a significant upfield shift in the ³¹P NMR spectrum, with phosphate species typically resonating around 0 ppm. This clear separation of signals allows for the sensitive detection and quantification of oxidation products, making ³¹P NMR an invaluable tool for assessing the stability and degradation of this compound. For instance, during accelerated aging tests, ³¹P NMR can track the conversion of the phosphite to its phosphate derivative.

Table 1: Typical ³¹P NMR Chemical Shifts for this compound and its Oxidation Product

| Compound | Phosphorus Oxidation State | Typical Chemical Shift (δ) |

| This compound | P(III) | ~+139 ppm |

| Triisooctyl phosphate | P(V) | ~0 ppm |

Note: Chemical shifts are relative to 85% phosphoric acid and can vary slightly based on experimental conditions.

UV-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the degradation of this compound, particularly under thermal stress. While pure this compound does not exhibit strong absorption in the UV-Vis region, the formation of degradation byproducts can lead to the emergence of new absorption bands.

During thermal degradation, the breakdown of this compound can generate byproducts containing conjugated systems, which absorb UV light. The monitoring of absorbance in the 220–280 nm range can be indicative of the formation of such conjugated byproducts. An increase in absorbance in this region over time suggests the progress of degradation, providing a means to assess the thermal stability of the compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for tracking changes in these groups during chemical reactions or degradation. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent bonds.

Key characteristic absorption bands for this compound include those associated with P-O-C linkages and C-H bonds within the isooctyl groups. When this compound acts as a stabilizer in polymers, FTIR can be used to monitor its effectiveness. For example, in accelerated aging tests of polymers containing this compound, FTIR can track changes in the carbonyl index, which is a measure of polymer oxidation. A slower rate of increase in the carbonyl index in the presence of this compound indicates its antioxidant activity. Furthermore, FTIR can be used to identify the formation of oxidation products, such as the appearance of a P=O stretching band, which signifies the conversion of the phosphite to a phosphate.

Chromatographic and Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its potential byproducts. dtic.mil

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for each compound, allowing for its definitive identification.

GC-MS is instrumental in identifying volatile impurities that may be present in this compound, such as residual isooctanol from its synthesis. google.com It is also a powerful tool for characterizing degradation products. For instance, in studies of the thermal degradation of this compound, GC-MS can be used to identify volatile byproducts like isooctanol and various phosphoric acid esters that form upon pyrolysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of components in a mixture. drawellanalytical.com It is particularly useful for the analysis of non-volatile or thermally sensitive compounds that are not amenable to GC analysis.

For this compound, HPLC can be employed to assess its purity by separating it from non-volatile impurities or related phosphite and phosphate compounds. epo.org The choice of the stationary phase (e.g., normal phase or reversed-phase) and the mobile phase is critical for achieving optimal separation. whitman.edu Reversed-phase HPLC, often using a C8 or C18 column, is a common approach for the analysis of organophosphorus compounds. google.com

A detector, such as a UV detector, is used to monitor the eluent from the column. google.com While this compound itself may have a weak UV chromophore, this technique can be effective for detecting impurities that do absorb UV light. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS), which allows for the identification of separated components based on their mass-to-charge ratio. This is particularly useful for analyzing complex mixtures and for studying the hydrolysis products of this compound under various conditions.

Titrimetric Methods for Reactant and Product Quantification

Titrimetric analysis provides a robust and cost-effective framework for quantifying reactants and products in the synthesis of this compound. These classical chemical methods offer high precision and accuracy, making them indispensable for process control and quality assurance. Methodologies are typically centered on acid-base, redox, and complexometric titrations to determine the concentration of key species such as the phosphorus trichloride (B1173362) and isooctanol reactants, as well as the resulting phosphite product.

1 Quantification of Reactants

Accurate quantification of the initial reactants is critical for ensuring stoichiometric balance and maximizing reaction yield. Titrimetric methods are well-established for the analysis of both phosphorus trichloride and isooctanol.

Phosphorus Trichloride (PCl₃) Analysis

The concentration of phosphorus trichloride can be determined through several titrimetric approaches, including iodometric and acid-base titrations.

One common method is an iodometric back-titration. resource.org In this procedure, a sample is treated with a known excess of a standard iodine solution in the presence of sodium bicarbonate. resource.org The phosphorus trichloride is oxidized by the iodine. The unreacted, excess iodine is then titrated with a standard sodium thiosulphate solution, using a starch indicator to detect the endpoint. resource.org

Another approach involves the controlled hydrolysis of phosphorus trichloride, which produces phosphorous acid and hydrochloric acid. google.com The resulting acidic solution can be analyzed by potentiometric titration with a standard sodium hydroxide (B78521) solution. This method uses multiple pH endpoints to differentiate and quantify the various acidic components. google.com For instance, the solution can be titrated first to a pH of 4.5 and then subsequently to a pH of 9.5 to determine the different acid species formed during hydrolysis. google.com

| Method | Principle | Titrant | Indicator/Endpoint Detection | Reference |

|---|---|---|---|---|

| Iodometric Back-Titration | Oxidation of PCl₃ by a known excess of iodine, followed by titration of the remaining iodine. | Sodium thiosulphate (Na₂S₂O₃) | Starch solution | resource.org |

| Potentiometric Acid-Base Titration | Hydrolysis of PCl₃ to form HCl and H₃PO₃, followed by titration with a strong base. | Sodium hydroxide (NaOH) | Potentiometric (pH meter) with endpoints at pH 4.5 and 9.5 | google.com |

Isooctanol Analysis

The determination of hydroxyl groups in alcohols like isooctanol can be achieved through acylation followed by titration. A well-documented procedure involves reacting the alcohol with a known excess of stearic anhydride (B1165640) in a solvent such as xylene. psu.edu This reaction, known as stearoylation, converts the hydroxyl group into an ester. psu.edu

After the reaction is complete, the excess, unreacted stearic anhydride is hydrolyzed to stearic acid. The total amount of stearic acid (from hydrolysis of the excess anhydride and the one equivalent produced for each mole of alcohol that reacted) is then titrated with a standardized solution of sodium hydroxide in a hot alcoholic solution to ensure the solubility of the stearic acid. psu.edu A blank determination is run in parallel without the isooctanol sample to quantify the initial amount of stearic anhydride. psu.edu The difference between the blank and sample titrations allows for the calculation of the amount of isooctanol present.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Acylating Agent | Stearic anhydride | Reacts with the hydroxyl group of isooctanol. | psu.edu |

| Solvent | m-Xylene | Dissolves reactants and facilitates the reaction. | psu.edu |

| Titrant | Standardized sodium hydroxide (NaOH) solution | Neutralizes the stearic acid formed. | psu.edu |

| Indicator | Phenolphthalein | Visual detection of the titration endpoint. | psu.edu |

| Condition | Titration performed on a hot solution | To maintain the solubility of stearic acid for a sharp endpoint. | psu.edu |

2 Quantification of this compound

Direct titration of this compound is not a standard practice. Instead, its presence and purity are often inferred by quantifying the consumption of reactants or by analyzing for byproducts and unreacted starting materials. A key method for assessing the completion of the reaction is to test for the presence of unreacted phosphite species using iodometric titration. google.com

This technique is based on the oxidation of the phosphite (P(III)) to phosphate (P(V)) by iodine. The general procedure involves treating the sample with a standard iodine solution and then back-titrating the excess iodine with sodium thiosulphate. google.comresearchgate.netscispace.com The absence or negligible consumption of iodine indicates that the phosphite ester has been fully formed and that little to no unreacted phosphorous acid or its immediate derivatives are present. google.com The purity of similar phosphite esters, such as triethyl phosphite, has been successfully determined using this titration approach with a standard iodine solution. google.comgoogle.com

For more detailed analysis, the this compound can be hydrolyzed to form phosphorous acid and isooctanol. The resulting phosphorous acid can then be quantified. A titrimetric method for phosphite determination involves its reaction with a standard iodine solution in a neutral, heated medium, followed by either direct titration or back-titration of the excess iodine. researchgate.netscispace.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways of phosphite (B83602) antioxidants like TIOP. nih.govresearchgate.net These computational methods allow for the detailed study of the antioxidant mechanisms, primarily its role as a hydroperoxide decomposer.

The primary antioxidant function of TIOP involves the reduction of hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers. researchgate.net This reaction prevents the cleavage of hydroperoxides into highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals. nih.gov Quantum chemical calculations can map the potential energy surface of the reaction between TIOP and a model hydroperoxide. This involves calculating the energies of the reactants, intermediates, transition states, and products.

Reaction Pathway Elucidation: The reaction is believed to proceed via a one-electron transfer process, where the phosphite is oxidized to a phosphate (B84403). vinatiorganics.com

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

DFT calculations can model this pathway, identifying the key transition state structure. The energy barrier (activation energy) associated with this transition state determines the reaction rate. By calculating and comparing the energy barriers for different potential pathways, the most favorable reaction mechanism can be identified.

Transition State Analysis: Transition state theory is used to understand the structure and energetics of the highest-energy point along the reaction coordinate. For the reaction of TIOP with hydroperoxides, frequency calculations on the optimized transition state geometry are performed. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bonds being broken and formed during the reaction. The analysis of this vibrational mode provides a clear picture of the atomic motions as the reaction proceeds through the transition state.

Computational studies on various phosphite esters have used DFT with model chemistries like B3LYP/6-31G(d,p) to compute thermochemical data and global reactivity indices. nih.gov These calculations provide insights into the electronic properties that govern antioxidant activity.

| Parameter | Description | Typical Computational Output for a Phosphite-Hydroperoxide Reaction |

| ΔE | Reaction Energy | The overall energy difference between products and reactants, indicating if the reaction is exothermic or endothermic. |

| Ea | Activation Energy | The energy barrier that must be overcome for the reaction to occur, calculated from the energy of the transition state relative to the reactants. |

| Transition State (TS) Geometry | 3D arrangement of atoms | Bond lengths and angles of the atoms at the highest point of the energy barrier. |

| Imaginary Frequency | Vibrational frequency | A single negative frequency value confirming the structure is a true transition state. |

This table presents typical parameters obtained from quantum chemical calculations for the analysis of reaction pathways and transition states of phosphite antioxidants.

Molecular Dynamics Simulations for Polymer-Additive Interactions and Diffusion

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of TIOP, MD simulations provide critical insights into its behavior as an additive within a bulk polymer matrix, such as polyethylene (B3416737) or polypropylene (B1209903). These simulations help to understand the additive's dispersion, compatibility, and migration (diffusion) characteristics.

MD simulations are based on classical mechanics, where the interactions between atoms are described by a force field (e.g., COMPASS II). rsc.org A simulation cell is constructed containing polymer chains and TIOP molecules, and the trajectories of all atoms are calculated by solving Newton's equations of motion.

Polymer-Additive Interactions: The effectiveness of TIOP as a stabilizer is dependent on its ability to be well-dispersated within the polymer and to interact favorably with the polymer chains without phase separation. The interaction energy between TIOP and the surrounding polymer chains can be calculated from MD simulations. A strong, favorable interaction energy suggests good compatibility, which is crucial for the additive to be effective. rsc.org The bulky yet flexible isooctyl groups of TIOP influence these interactions, and MD simulations can quantify their effect on the local polymer chain dynamics.

Diffusion Analysis: The diffusion coefficient of an additive is a critical parameter as it relates to its potential for migration and loss from the polymer over time. rsc.org In an MD simulation, the diffusion coefficient (D) can be calculated by analyzing the mean-square displacement (MSD) of the additive molecules over time, using the Einstein relationship. rsc.org

MSD = ⟨|r(t) - r(0)|²⟩ D = (1/6) * lim(t→∞) * (MSD/t)

Studies have shown that the diffusion of additives in polymers is influenced by several factors that can be analyzed with MD simulations: rsc.org

Interaction Energy: Stronger interactions between the additive and the polymer can slow down diffusion. rsc.org

Fractional Free Volume (FFV): Additive molecules move by hopping into adjacent voids or "free volume" within the polymer matrix. MD simulations can calculate the FFV of the polymer and correlate it with the additive's mobility.

Molecular Shape and Size: The size and conformation of the TIOP molecule directly impact its ability to move through the polymer matrix.

| Simulation Parameter | Description | Relevance to TIOP in a Polymer Matrix |

| Interaction Energy (kcal/mol) | The energy of non-bonded interactions (van der Waals, electrostatic) between TIOP and polymer chains. | Indicates the compatibility and miscibility of the additive in the polymer. |

| Mean Square Displacement (MSD) | The average squared distance a molecule travels over a time interval. | Used to determine the mobility and calculate the diffusion coefficient of TIOP. |

| Diffusion Coefficient (cm²/s) | A measure of the rate of migration of the additive through the polymer. | Predicts the long-term retention of TIOP within the polymer product. |

| Fractional Free Volume (%) | The percentage of the total volume that is not occupied by the polymer chains. | Correlates with the ease of movement for the additive molecule through the matrix. |

This interactive table outlines key parameters derived from Molecular Dynamics simulations to assess the behavior of Triisooctyl phosphite within a polymer.

Structure-Activity Relationship (SAR) Modeling for Functional Design and Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its functional activity. nih.gov For phosphite antioxidants like TIOP, these models can be used to predict their stabilizing performance based on molecular descriptors and to guide the design of new, more effective additives.

The core principle of SAR is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov For a phosphite stabilizer, key activities include its efficiency in decomposing hydroperoxides, its hydrolytic stability, and its compatibility with the polymer.

Functional Design and Optimization: Computational screening is a modern approach that utilizes these principles to evaluate a large number of candidate molecules virtually, saving significant time and experimental resources. rsc.orgresearchgate.net For designing phosphite stabilizers, a computational workflow could involve:

Generating a Virtual Library: Creating a set of virtual phosphite molecules with systematic variations in their organic "R" groups (the isooctyl groups in TIOP).

Calculating Molecular Descriptors: For each molecule, quantum chemical methods (like DFT) are used to calculate electronic and structural descriptors. Important descriptors for antioxidant activity include redox potentials, bond dissociation energies, and reactivity indices. rsc.org

Developing a SAR/QSAR Model: A model is built that correlates these descriptors with a known measure of antioxidant performance (e.g., rate constant for reaction with peroxyl radicals). mdpi.com

Virtual Screening and Prediction: The model is then used to predict the performance of new, untested phosphite structures, identifying promising candidates for synthesis and experimental validation.

The choice of the organic substituents (R groups) on the phosphite P(OR)₃ is crucial for optimizing functionality. vinatiorganics.com Factors like the steric hindrance and electron-donating/withdrawing nature of the isooctyl groups in TIOP influence its reactivity, solubility, and resistance to hydrolysis. SAR models can quantify these influences, allowing for the targeted modification of the structure to enhance desired properties, such as creating a phosphite with higher reactivity towards hydroperoxides but also with improved hydrolytic stability.

| Molecular Descriptor | Description | Influence on Phosphite Antioxidant Function |

| Redox Potential | The tendency of the molecule to donate or accept electrons. | A lower oxidation potential generally correlates with higher reactivity towards hydroperoxides. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy indicates a greater ability to donate electrons, which is key to the antioxidant mechanism. |

| Steric Hindrance | The bulkiness of the substituent groups (e.g., isooctyl). | Affects hydrolytic stability (more hindrance can protect the phosphorus center from water) and compatibility with the polymer. |

| Lipophilicity (LogP) | A measure of the molecule's solubility in fats/oils versus water. | Influences the compatibility and dispersion of the phosphite within the non-polar polymer matrix. |

This table summarizes key molecular descriptors used in SAR modeling to predict and optimize the performance of phosphite stabilizers like this compound.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes